![molecular formula C12H18N2O4S2 B5182870 N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5182870.png)
N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as NBTS and has been extensively studied for its ability to inhibit enzymes, regulate protein function, and modulate cellular signaling pathways. In
Wirkmechanismus
The mechanism of action of NBTS is primarily based on its ability to interact with specific proteins and enzymes. NBTS binds to the active site of enzymes, inhibiting their activity and preventing them from carrying out their physiological functions. Additionally, NBTS can interact with specific amino acid residues in proteins, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBTS are primarily dependent on the specific proteins and enzymes that it interacts with. Inhibition of carbonic anhydrase by NBTS can lead to a decrease in the production of bicarbonate ions, which can have significant effects on pH regulation in the body. Additionally, NBTS can modulate cellular signaling pathways, leading to changes in various physiological processes such as cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of NBTS is its high purity level, making it readily available for scientific research. Additionally, NBTS has been extensively studied, and its mechanism of action is well-understood, making it a reliable tool for various research applications. However, one of the limitations of NBTS is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on NBTS. One potential direction is to explore its potential applications in drug discovery. NBTS has been shown to inhibit various enzymes and modulate cellular signaling pathways, making it a promising candidate for the development of novel therapeutics. Additionally, further research can be conducted to explore the potential applications of NBTS in various research fields such as cancer biology, neurobiology, and immunology. Overall, NBTS is a promising compound with significant potential for various scientific research applications.
Synthesemethoden
The synthesis of NBTS involves the reaction of 2-nitrobenzenesulfonyl chloride with tert-butylthioethylamine in the presence of a base such as triethylamine. The reaction yields NBTS as a white crystalline solid with a high purity level. This synthesis method has been optimized for large-scale production, making NBTS readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
NBTS has been extensively studied for its potential applications in various research fields. One of the most significant applications of NBTS is its ability to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. NBTS has also been shown to regulate protein function by inhibiting the activity of protein tyrosine phosphatases. This inhibition leads to the activation of various cellular signaling pathways, making NBTS a promising candidate for drug discovery.
Eigenschaften
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-12(2,3)19-9-8-13-20(17,18)11-7-5-4-6-10(11)14(15)16/h4-7,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJRRVDVWYMZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-2-nitrobenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.